molecular formula C20H12ClNO3S B2847098 2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide CAS No. 921775-55-5

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No. B2847098
CAS RN: 921775-55-5
M. Wt: 381.83
InChI Key: LNOBJXBEHLYQSE-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, also known as CTDA, is a chemical compound that has been studied for its potential applications in scientific research. CTDA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Antimicrobial and Antifungal Applications

One of the significant applications of derivatives of this compound is in the realm of antimicrobial and antifungal activities. A study by Zvarich et al. (2014) highlighted the synthesis of new amino-acid derivatives of 9,10-anthraquinone, including compounds related to "2-(5-chlorothiophen-2-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide". These derivatives exhibited antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The synthesis process involved interaction with α-, β-, and ω-amino acids, demonstrating the compound's potential as a base for developing antimicrobial agents Zvarich et al., 2014.

Antioxidant and Antiplatelet Activities

Stasevych et al. (2022) explored the synthesis of new N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides, showcasing the compound's application in antioxidant and antiplatelet activities. The synthesized compounds were evaluated for their radical scavenging activity, notably in processes like lipid peroxidation and oxidative modification of proteins. Certain derivatives exhibited superior antioxidant properties, and one particular derivative showed promising antiplatelet activity, indicating the compound's relevance in cardiovascular disease research Stasevych et al., 2022.

Optoelectronic Applications

In the field of materials science, derivatives of this compound have been investigated for optoelectronic applications. Ammar et al. (2021) detailed the synthesis and characterization of nanostructured films of 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(2-phenylhydrazono)acetamide, highlighting their potential in optoelectronics. The study focused on the films' optical and electrical characteristics, underscoring the compound's utility in developing devices with specific optoelectronic functionalities Ammar et al., 2021.

Anticonvulsant and Antidepressant Potential

Research into the compound's derivatives has also extended into pharmacology, where certain derivatives have been evaluated for their anticonvulsant and antidepressant effects. This includes synthesizing novel compounds with potential neurological benefits, indicating a broad spectrum of possible therapeutic applications Nath et al., 2021.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(9,10-dioxoanthracen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3S/c21-16-9-8-11(26-16)10-17(23)22-15-7-3-6-14-18(15)20(25)13-5-2-1-4-12(13)19(14)24/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOBJXBEHLYQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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